molecular formula C10H11BrO2 B3022656 Methyl 4-(bromomethyl)-2-methylbenzoate CAS No. 74733-28-1

Methyl 4-(bromomethyl)-2-methylbenzoate

Cat. No.: B3022656
CAS No.: 74733-28-1
M. Wt: 243.1 g/mol
InChI Key: MABHQNNTZZMWCU-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)-2-methylbenzoate is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzoic acid, where the methyl group is substituted at the 2-position and a bromomethyl group is substituted at the 4-position. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

Target of Action

Methyl 4-(bromomethyl)-2-methylbenzoate is a chemical compound that is primarily used as an intermediate in the synthesis of other compounds

Mode of Action

The compound contains a bromomethyl group attached to a benzoate ester. The bromine atom in the bromomethyl group is electrophilic and can be displaced by nucleophiles in a substitution reaction . This property is often exploited in organic synthesis, where the compound can act as a building block for more complex molecules.

Biochemical Pathways

For example, it can be used in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Result of Action

The primary result of the action of this compound is the formation of new organic compounds through chemical reactions. The specific products depend on the reaction conditions and the other reactants present. For example, in a Suzuki-Miyaura coupling reaction, it can react with an organoboron compound to form a new carbon-carbon bond .

Action Environment

The action of this compound is influenced by the reaction conditions, including the temperature, solvent, and the presence of a catalyst. For example, in the Suzuki-Miyaura coupling reaction, a palladium catalyst is typically used . The compound is stable under normal conditions, but the bromomethyl group can react with nucleophiles, and this reactivity can be influenced by factors such as the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(bromomethyl)-2-methylbenzoate typically involves the bromination of methyl 2-methylbenzoate. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions. The reaction proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents and reagents is also crucial to minimize by-products and improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(bromomethyl)-2-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups.

    Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted benzoates.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 4-(bromomethyl)-2-methylbenzoate is used in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(bromomethyl)-2-methylbenzoate is unique due to the presence of both a bromomethyl and a methyl group on the benzoate ring, which allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

methyl 4-(bromomethyl)-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-5-8(6-11)3-4-9(7)10(12)13-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABHQNNTZZMWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CBr)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001279242
Record name Methyl 4-(bromomethyl)-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74733-28-1
Record name Methyl 4-(bromomethyl)-2-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74733-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(bromomethyl)-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Bromosuccinimide (44.9 g) was added to a solution of methyl 2,4-dimethylbenzoate (41.36 g) in carbon tetrachloride containing a trace of dibenzoyl peroxide. The mixture was heated under reflux until no orange colour persisted then cooled, filtered and the filtrate evaporated to leave an oil. This was distilled until ~16 g distilate bp 98°-140°/0.8-5 mm (starting material) had been collected. The residue was then heated at atmospheric pressure until no more methyl bromide was evolved, to give a mixture of the title compound and 4-methylphthalide. Addition of hot petrol and filtration from the phthalide gave after evaporation the title compound. τ (CDCl3) 7.48 (3H, s), 6.21 (3H, s), 5.65 (2H, s), 2.6-2.93 (2H, m), 2.18 (1H, d, J=8 Hz).
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Synthesis routes and methods II

Procedure details

410 mg of dimethyl 2-methylterephthalate was hydrolyzed via Procedure M and purified by ISCO Combi-Flash to afford 4-(methoxycarbonyl)-3-methylbenzoic acid. 255 mg of 4-(methoxycarbonyl)-3-methylbenzoic acid was cooled to 0° C. in 2 mL of THF before a solution of 2.6 mL of 1M BH3-THF complex in THF was added dropwise. The ice bath was subsequently removed and the reaction was stirred at room temperature until reaction stalled out at ˜50% complete by TLC. The reaction was re-cooled to 0° C. and another 2.6 mL of BH3-THF was added dropwise before the ice bath was removed. Upon completion, the reaction was re-cooled to 0° C. and quenched with 3N HCl dropwise. The aqueous layer was extracted 2 times with Ethyl Acetate and the organic layer was then extracted once with bicarbonate solution and brine, dried over Magnesium Sulfate, filtered and concentrated to give methyl 4-(hydroxymethyl)-2-methylbenzoate. 220 mg of methyl 4-(hydroxymethyl)-2-methylbenzoate was cooled to 0° C. in 5 mL of DCM before adding 260 mg of Triphenylphosphine and 395 mg of NBS. The reaction was concentrated and directly purified via ISCO Combi-Flash to give pure methyl 4-(bromomethyl)-2-methylbenzoate. 255 mg of methyl 4-(bromomethyl)-2-methylbenzoate was reacted via Procedure O to give methyl 2-methyl-4-(methylsulfonylmethyl)benzoate. 250 mg of methyl 2-methyl-4-(methylsulfonylmethyl)benzoate was then hydrolyzed upon heating to 45° C. for 1 hour via Procedure M to give 2-methyl-4-(methylsulfonylmethyl)benzoic acid. 202 mg of 4-chloro-3-(pyridin-2-yl)aniline was coupled to 2-methyl-4-(methylsulfonylmethyl)benzoic acid via Procedure G. The crude product was purified by reverse phase HPLC to yield N-(4-chloro-3-(pyridin-2-yl)phenyl)-2-methyl-4-(methylsulfonylmethyl)benzamide. MS (Q1) 415 (M)+.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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